Welcome to the BenchChem Online Store!
molecular formula C17H16N2O2 B571283 Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate CAS No. 115835-55-7

Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate

Cat. No. B571283
M. Wt: 280.327
InChI Key: BULJPUNWEGWHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04743586

Procedure details

A mixture of 9.1 g of 1-naphthalenemethylamine, 8.4 g of 2,3-dioxobutyric acid, ethyl ester, (Z)-2-oxime and 115 ml of acetonitrile was refluxed for 5 hours and then cooled. The solid was collected, giving 7.0 g of 5-methyl-2-(1-naphthalenyl)-1H-imidazole-4-carboxylic acid, ethyl ester.
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
[Compound]
Name
(Z)-2-oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][NH2:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O=[C:14]([C:20](=O)[CH3:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16].C(#[N:25])C>>[CH3:21][C:20]1[NH:25][C:11]([C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)=[N:12][C:14]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16]

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)CN
Name
Quantity
8.4 g
Type
reactant
Smiles
O=C(C(=O)OCC)C(C)=O
Name
(Z)-2-oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
115 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid was collected

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=C(N1)C1=CC=CC2=CC=CC=C12)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.